

A Comparative Spectroscopic Guide to Hongoquercin A and its Isomer, Hongoquercin B

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Compound of Interest

Compound Name: *Hongoquercin A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for **Hongoquercin A** and its naturally occurring isomer, Hongoquercin B. These sesquiterpenoid antibiotics, isolated from an unidentified fungus, have garnered interest for their moderate activity against Gram-positive bacteria.^[1] Understanding their distinct spectroscopic signatures is crucial for their identification, characterization, and further development as potential therapeutic agents.

Spectroscopic Data Comparison

The structural elucidation of **Hongoquercin A** and B was achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy.

Spectroscopic Technique	Hongoquercin A	Hongoquercin B
^1H NMR (500 MHz, CDCl_3)	See Table 2 for detailed chemical shifts (δ) and coupling constants (J)	See Table 2 for detailed chemical shifts (δ) and coupling constants (J)
^{13}C NMR (125 MHz, CDCl_3)	See Table 3 for detailed chemical shifts (δ)	See Table 3 for detailed chemical shifts (δ)
High-Resolution Mass Spectrometry (HRMS)	$\text{C}_{22}\text{H}_{28}\text{O}_5$	$\text{C}_{22}\text{H}_{30}\text{O}_5$
UV-Vis λ_{max} (MeOH), nm (log ϵ)	220 (4.1), 268 (3.8), 305 (3.5)	218 (4.2), 265 (3.9), 300 (3.6)
IR ν_{max} (film), cm^{-1}	3400, 1715, 1640, 1610, 1580	3450, 1720, 1635, 1600, 1575

Table 1: Summary of Comparative Spectroscopic Data for **Hongoquercin A** and B.

Table 2: ^1H NMR Data (500 MHz, CDCl_3) of **Hongoquercin A** and Hongoquercin B

Proton	Hongoquercin A (δ , mult., J in Hz)	Hongoquercin B (δ , mult., J in Hz)
3-H	6.25 (s)	6.20 (s)
5-H	6.30 (s)	6.28 (s)
1'-H	3.50 (m)	3.45 (m)
2'-H α	1.80 (m)	1.75 (m)
2'-H β	1.65 (m)	1.60 (m)
3'-H	5.40 (t, 7.0)	1.90 (m)
5'-H	2.10 (m)	2.05 (m)
6'-H	5.15 (t, 7.0)	5.10 (t, 7.0)
8'-H	2.00 (m)	1.95 (m)
9'-H	1.95 (m)	1.90 (m)
11'-H	1.25 (s)	1.20 (s)
12'-H ₃	1.70 (s)	1.65 (s)
13'-H ₃	1.60 (s)	1.55 (s)
14'-H ₃	0.95 (d, 7.0)	0.90 (d, 7.0)
15'-H ₃	0.85 (d, 7.0)	0.80 (d, 7.0)
2-CH ₃	2.50 (s)	2.45 (s)
4-OH	12.0 (s)	11.9 (s)
6-OH	5.50 (br s)	5.45 (br s)

Note: Assignments are based on the original structure elucidation data and may require further confirmation through modern 2D NMR techniques.

Table 3: ¹³C NMR Data (125 MHz, CDCl₃) of **Hongoquercin A** and Hongoquercin B

Carbon	Hongoquercin A (δ)	Hongoquercin B (δ)
1	108.5	108.2
2	160.0	159.8
3	101.0	100.8
4	162.5	162.3
5	105.0	104.8
6	158.0	157.8
1'	35.0	34.8
2'	28.0	27.8
3'	124.0	40.2
4'	135.0	25.8
5'	42.0	41.8
6'	123.0	122.8
7'	138.0	137.8
8'	26.0	25.8
9'	40.0	39.8
10'	78.0	77.8
11'	21.0	20.8
12'	25.7	25.5
13'	17.7	17.5
14'	22.6	22.4
15'	22.6	22.4
2-CH ₃	25.2	25.0

Note: Assignments are based on the original structure elucidation data and may require further confirmation through modern 2D NMR techniques.

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

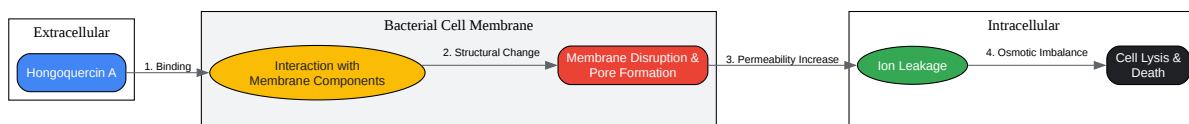
Mass Spectrometry (MS): High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI). The molecular formulas were determined from the exact mass measurements of the protonated molecules $[\text{M}+\text{H}]^+$.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer using methanol (MeOH) as the solvent. The absorption maxima (λ_{max}) are reported in nanometers (nm), and the molar absorptivity ($\log \epsilon$) is provided in parentheses.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer using a thin film of the sample on a sodium chloride (NaCl) plate. The absorption bands (ν_{max}) are reported in reciprocal centimeters (cm^{-1}).

Proposed Mechanism of Action

The antibacterial activity of **Hongoquercin A** is suggested to be due to its ability to damage bacterial cell membranes. This mechanism is also supported by the observation that these compounds can lyse human red blood cells, indicating a similar mode of action on eukaryotic cell membranes.^[2]

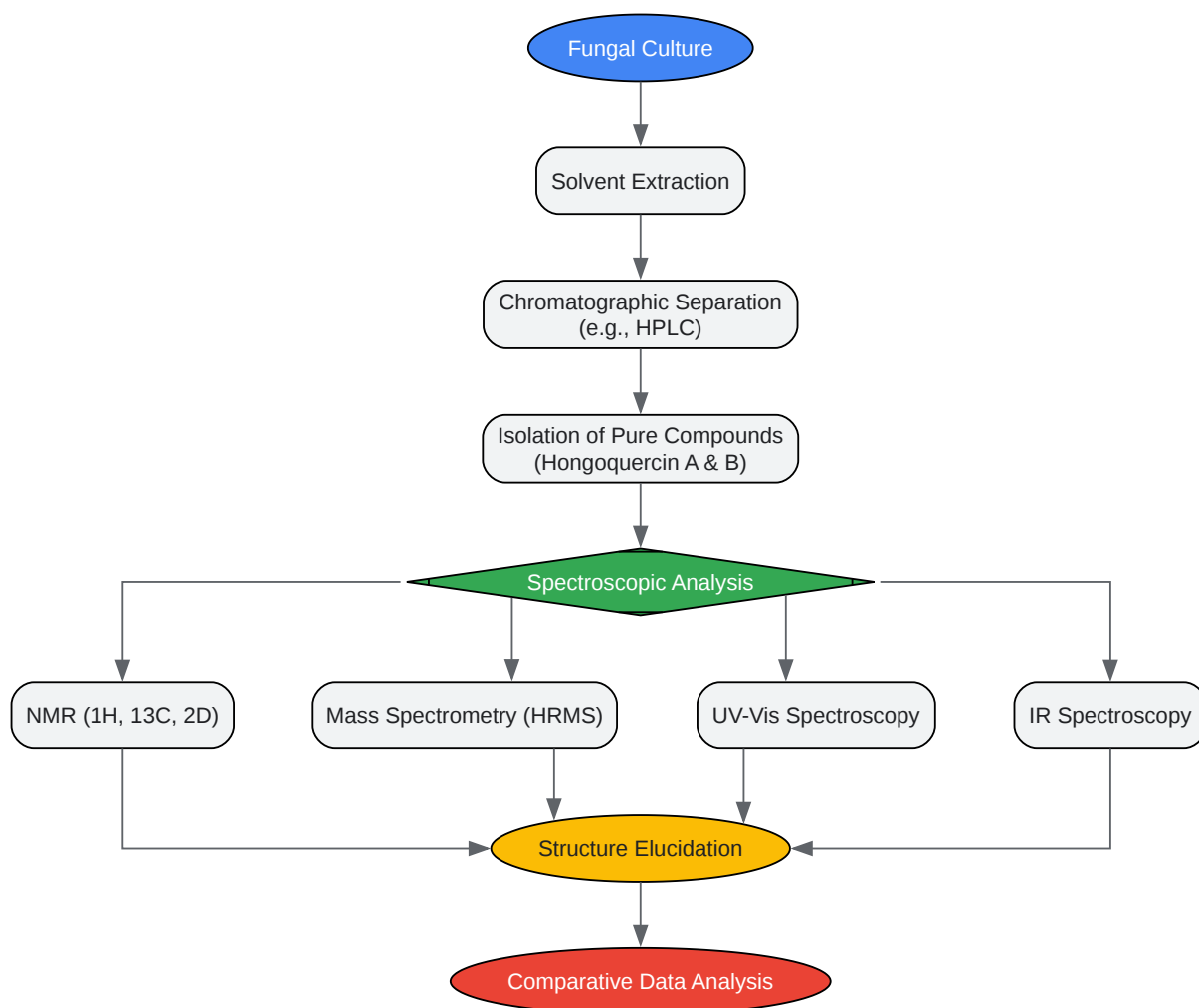


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Caption: Proposed mechanism of **Hongoquercin A**-induced bacterial cell death.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of natural products like **Hongoquercin A** and its isomers.



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Caption: Workflow for isolation and spectroscopic analysis of Hongoquercins.

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